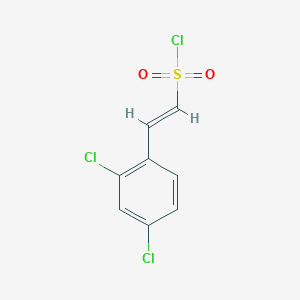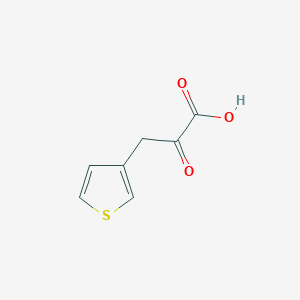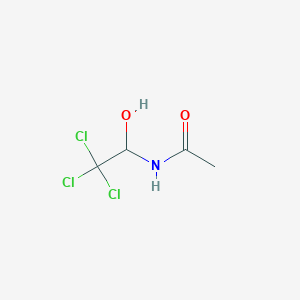
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride, also known as 2,4-DCPE-SC, is an organosulfur compound used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is relatively easy to synthesize and has many potential applications in the laboratory.
Mechanism of Action
The mechanism of action of (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It is also believed that this compound can interact with other molecules in the body, such as proteins and nucleic acids, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which can affect the metabolism of drugs and other compounds in the body. Additionally, this compound has been shown to interact with proteins and nucleic acids, which can affect their activity.
Advantages and Limitations for Lab Experiments
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is a relatively easy to synthesize compound that has a wide range of potential applications in the laboratory. It is non-toxic and has a low boiling point, which makes it suitable for use in a variety of experiments. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is sensitive to light and should be stored in a dark, cool environment.
Future Directions
There are many potential future directions for (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride. For example, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Additionally, it could be used in the development of new drugs and treatments for various diseases, as well as in the synthesis of polymers and other organic materials. Finally, further research could be conducted on its potential applications in the laboratory, such as its use as an inhibitor of enzymes and as a reagent for the synthesis of various organic compounds.
Synthesis Methods
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is synthesized from the reaction of 2,4-dichlorophenyl ethyl sulfide (2,4-DCPES) and thionyl chloride (SOCl2). The reaction is conducted in an inert atmosphere such as nitrogen or argon, and the reaction is carried out at room temperature. The reaction is exothermic and proceeds rapidly, resulting in the formation of this compound as the major product. The reaction mechanism involves the nucleophilic attack of the sulfide on the thionyl chloride, followed by the elimination of hydrogen chloride.
Scientific Research Applications
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride has a wide range of scientific research applications, including its use as a reagent for the synthesis of various organic compounds and as an inhibitor of enzymes. It has also been used in the synthesis of biologically active compounds, such as the antimalarial drug artemisinin, and in the development of new drugs and treatments for cancer and other diseases. Additionally, this compound has been used in the synthesis of polymers and organic materials for various applications.
properties
IUPAC Name |
(E)-2-(2,4-dichlorophenyl)ethenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-5H/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFAGVDNFKYFHR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)

![[6-(2-methylphenoxy)pyridin-3-yl]methanamine](/img/structure/B6611701.png)
![2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6611702.png)
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)
![4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid](/img/structure/B6611715.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)

![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)

![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)

